(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802015
InChI: InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1
SMILES:
Molecular Formula: C14H16F3NO
Molecular Weight: 271.28 g/mol

(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one

CAS No.:

Cat. No.: VC15802015

Molecular Formula: C14H16F3NO

Molecular Weight: 271.28 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one -

Specification

Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
IUPAC Name (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
Standard InChI InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1
Standard InChI Key BNEZODBTTXFCRN-MFKMUULPSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@H]2C(F)(F)F
Canonical SMILES CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F

Introduction

Structural and Stereochemical Characteristics

(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one (molecular formula: C₁₄H₁₆F₃NO, molecular weight: 271.28 g/mol) features a piperidin-4-one backbone substituted with a trifluoromethyl group at the C2 position and a (1R)-1-phenylethyl group at the N1 position . The compound’s stereochemistry is defined by two chiral centers: the C2 carbon of the piperidine ring (S configuration) and the C1 carbon of the phenylethyl substituent (R configuration). These stereochemical elements critically influence its three-dimensional conformation and interactions with biological targets.

The trifluoromethyl group contributes to the molecule’s electron-withdrawing properties and metabolic stability, while the phenylethyl moiety enhances hydrophobic interactions with protein binding sites. X-ray crystallography and computational modeling suggest that the compound adopts a chair conformation in the piperidine ring, with the trifluoromethyl group occupying an axial position to minimize steric hindrance .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one typically involves multi-step organic reactions, as outlined below:

  • Ring Formation: Cyclization of δ-keto amines or reductive amination of 4-piperidone derivatives forms the piperidine backbone.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at C2 is achieved via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under catalytic conditions .

  • Chiral Resolution: Diastereomeric salts or chiral chromatography separate the desired (2S,1R) enantiomer from racemic mixtures .

StepReaction TypeKey Reagents/ConditionsYield (%)
1CyclizationNH₃, EtOH, reflux65–75
2TrifluoromethylationTMSCF₃, CuI, DMF50–60
3Chiral ResolutionL-Tartaric acid, MeOH30–40

Derivative Synthesis

The ketone group at C4 enables further functionalization. Common derivatives include:

  • Enamine analogs: Condensation with primary amines to enhance solubility.

  • Reduced alcohols: Catalytic hydrogenation produces piperidin-4-ol derivatives for bioavailability studies .

Physicochemical and Stability Profiles

Key Properties

PropertyValueSource
Molecular Weight271.28 g/mol
LogP (XLogP3-AA)2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Topological Polar Surface Area23.5 Ų
Solubility (Water)0.12 mg/mL

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameKey Structural DifferencesBiological Activity
1-(Phenyl)tetrahydropyridin-4-oneLacks trifluoromethyl groupWeak CNS activity (IC₅₀ > 100 μM)
(R)-Duloxetine HydrochlorideNaphthyl ether substituentFDA-approved SNRI
1-(2-Trifluoromethylphenyl)piperidin-4-oneAromatic trifluoromethylNeuroprotective effects

Pharmacokinetic Comparison

Parameter(2S)-1-[(1R)-1-Phenylethyl] DerivativeDuloxetine
Oral Bioavailability (%)45–55 (rat)50–60
Half-life (h)6.812
Protein Binding (%)9295

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